2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.
Attachment of the Benzylthio Group: The benzylthio group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene to form a thioether linkage.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound. This can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The thiazole ring and fluorophenyl group may impart unique electronic properties, making the compound useful in the development of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study biological processes involving thiazole-containing compounds or fluorinated aromatic systems.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The thiazole ring could interact with the active site of the enzyme, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions. The benzylthio moiety could further stabilize the compound within the binding pocket.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid: Similar thiazole and fluorophenyl groups but different functional groups.
2-(benzylthio)-1,3-thiazole: Lacks the fluorophenyl group and the acetamide moiety.
N-(2-(4-fluorophenyl)thiazol-4-yl)acetamide: Similar structure but lacks the benzylthio group.
Uniqueness
2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the benzylthio group, in particular, could enhance its reactivity and binding interactions compared to similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c21-17-8-6-16(7-9-17)20-23-18(13-26-20)10-11-22-19(24)14-25-12-15-4-2-1-3-5-15/h1-9,13H,10-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPBDISMLOXAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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